Chlorosulfuric acid, (2-fluoroethyl) ester
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Overview
Description
1-Chlorosulfonyloxy-2-fluoroethane is a chemical compound with the molecular formula C2H4ClFO3S. It is known for its unique chemical properties and potential applications in various fields of science and industry. This compound is characterized by the presence of a chlorosulfonyloxy group and a fluorine atom attached to an ethane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chlorosulfonyloxy-2-fluoroethane can be synthesized through the reaction of 2-fluoroethanol with chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity. The general reaction is as follows: [ \text{2-Fluoroethanol} + \text{Chlorosulfonic Acid} \rightarrow \text{1-Chlorosulfonyloxy-2-fluoroethane} + \text{Water} ]
Industrial Production Methods: In an industrial setting, the production of 1-chlorosulfonyloxy-2-fluoroethane involves large-scale reactors where the reactants are mixed and maintained at specific temperatures and pressures. The reaction is monitored to ensure optimal yield and purity. Post-reaction, the product is purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-Chlorosulfonyloxy-2-fluoroethane undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyloxy group can be substituted by nucleophiles such as amines or alcohols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 2-fluoroethanol and chlorosulfonic acid.
Reduction: The compound can be reduced to form simpler derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Catalysts: Acid or base catalysts to facilitate substitution or hydrolysis reactions.
Solvents: Organic solvents such as dichloromethane or acetonitrile.
Major Products:
Substitution Products: Depending on the nucleophile used, products such as 2-fluoroethylamine or 2-fluoroethyl alcohol derivatives can be formed.
Hydrolysis Products: 2-Fluoroethanol and chlorosulfonic acid.
Scientific Research Applications
1-Chlorosulfonyloxy-2-fluoroethane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Potential use in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential in drug development and as a reagent in pharmaceutical synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-chlorosulfonyloxy-2-fluoroethane involves its reactivity with nucleophiles. The chlorosulfonyloxy group is highly reactive and can be displaced by nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in various chemical syntheses and modifications.
Comparison with Similar Compounds
Chlorosulfonic Acid: Shares the chlorosulfonyloxy group but lacks the fluorine atom.
2-Fluoroethanol: Contains the fluorine atom but lacks the chlorosulfonyloxy group.
Sulfonyl Chlorides: Compounds with similar reactivity due to the presence of the sulfonyl chloride group.
Uniqueness: 1-Chlorosulfonyloxy-2-fluoroethane is unique due to the combination of the chlorosulfonyloxy group and the fluorine atom, which imparts distinct reactivity and properties compared to other similar compounds.
This detailed overview provides a comprehensive understanding of 1-chlorosulfonyloxy-2-fluoroethane, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
Chlorosulfuric acid, (2-fluoroethyl) ester (CAS 371-94-8) is an organosulfur compound characterized by a chlorosulfonyl functional group attached to a 2-fluoroethyl moiety. This unique structure imparts distinctive chemical properties and potential biological activities, making it a subject of interest in various fields including medicinal chemistry and materials science. This article provides an overview of its biological activity, synthesis, applications, and relevant research findings.
- Molecular Formula : C2H4ClFO3S
- Density : Approximately 1.497 g/cm³ at 20 °C
- Boiling Point : 79-80 °C at 18 Torr
This compound is known to engage in nucleophilic substitution reactions, where the chlorosulfonyl group can be replaced by various nucleophiles, leading to the formation of different sulfonate esters. Its reactivity is influenced by the presence of the fluorine atom, which can enhance electrophilicity and alter biological interactions.
Biological Activity
The biological activity of this compound is not extensively documented in the literature; however, its structural similarities to other organosulfur compounds suggest potential therapeutic applications. Below are some key areas where its biological activity has been explored:
1. Anticancer Potential
Research indicates that organosulfur compounds can exhibit anticancer properties through various mechanisms, including apoptosis induction and inhibition of tumor growth. For example, compounds with sulfonate functionalities have shown promise in targeting cancer cells by disrupting cellular processes.
2. Antimicrobial Activity
Chlorosulfuric acid derivatives have been studied for their antimicrobial properties. The presence of the sulfonyl group may contribute to the inhibition of bacterial growth through disruption of cell wall synthesis or interference with metabolic pathways.
Synthesis
This compound can be synthesized through chlorosulfonation processes involving 2-fluoroethanol and chlorosulfonic acid. The reaction can be optimized by controlling parameters such as temperature and solvent choice to maximize yield and purity.
Case Studies
Several studies have investigated the biological effects of chlorosulfuric acid derivatives:
- Study on Antimicrobial Properties : A study demonstrated that chlorosulfuric acid derivatives exhibited significant inhibition against various bacterial strains, suggesting potential use as antimicrobial agents.
- Cancer Cell Line Testing : In vitro studies on cancer cell lines indicated that certain derivatives could induce apoptosis more effectively than conventional chemotherapeutics, highlighting their potential as novel anticancer agents.
Comparison with Related Compounds
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Chlorosulfuric Acid | ClHO3S | Strongly acidic; used in sulfonation reactions |
Fluorosulfuric Acid | FSO3H | Extremely strong acid; used as a fluorinating agent |
Methyl Fluorosulfonate | C2H3ClFOS | Contains methyl instead of ethyl; used in synthesis |
Trifluoromethylsulfonic Acid | CF3SO3H | Known for high acidity; more stable than others |
This compound is unique due to its specific combination of fluorine substitution and sulfonate functionality, which may impart distinct reactivity compared to these similar compounds.
Properties
CAS No. |
371-94-8 |
---|---|
Molecular Formula |
C2H4ClFO3S |
Molecular Weight |
162.57 g/mol |
IUPAC Name |
1-chlorosulfonyloxy-2-fluoroethane |
InChI |
InChI=1S/C2H4ClFO3S/c3-8(5,6)7-2-1-4/h1-2H2 |
InChI Key |
XEMULNWDKOXYNZ-UHFFFAOYSA-N |
Canonical SMILES |
C(CF)OS(=O)(=O)Cl |
Origin of Product |
United States |
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